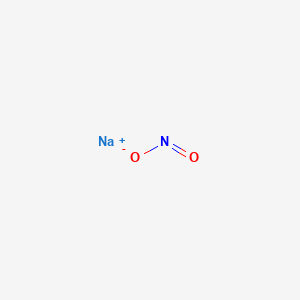
sodium;2-bromoethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-bromoethanesulfonate: is a chemical compound with the molecular formula C₂H₄BrNaO₃S . It is known for its role as a methanogenesis inhibitor during anaerobic digestion processes . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-bromoethanesulfonate can be synthesized through the reaction of ethylene dibromide with sodium sulfite in an aqueous solution. The process involves heating a mixture of ethylene dibromide, alcohol, and water to boiling, followed by the addition of a sodium sulfite solution . The reaction mixture is then refluxed, and the product is extracted using boiling alcohol .
Industrial Production Methods: In industrial settings, the production of sodium 2-bromoethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization from alcohol and dried in an oven .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-bromoethanesulfonate primarily undergoes substitution reactions. It reacts with various nucleophiles, leading to the formation of different products. For example, it reacts with lithium sulfinated polysulfones to yield sulfoethylated polysulfones .
Common Reagents and Conditions:
Nucleophiles: Sodium sulfite, lithium sulfinated polysulfones
Conditions: Refluxing in alcohol, aqueous solutions
Major Products:
Sulfoethylated polysulfones: Formed through the reaction with lithium sulfinated polysulfones
Applications De Recherche Scientifique
Sodium 2-bromoethanesulfonate is widely used in scientific research due to its inhibitory effects on methanogenesis. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its effects on bacterial growth inhibition.
Medicine: Studied for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of sodium 2-bromoethanesulfonate involves the inhibition of methanogenesis. It acts by interfering with the metabolic pathways of methanogenic microorganisms, leading to the accumulation of intermediates such as formate . This inhibition is crucial for studying competing reactions like homoacetogenesis in mixed cultures .
Comparaison Avec Des Composés Similaires
2-Mercaptoethanesulfonate (coenzyme M): A structural analog that also inhibits methanogenesis.
2-Bromoethanol: Another halomethane compound with similar inhibitory effects.
Uniqueness: Sodium 2-bromoethanesulfonate is unique due to its specific inhibitory action on methanogenesis, making it a valuable tool in anaerobic digestion studies and other research applications .
Propriétés
IUPAC Name |
sodium;2-bromoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
![[(dimethylsilylamino)-methylsilyl]methane](/img/structure/B7800737.png)


